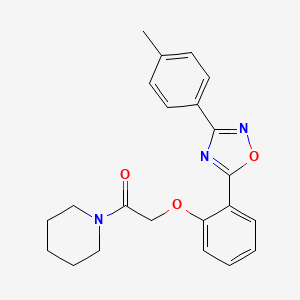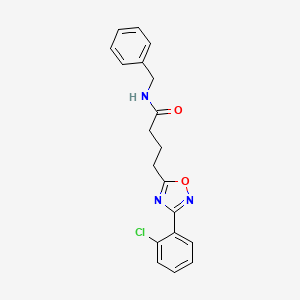
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide, also known as BMH-21, is a synthetic compound with potential anticancer properties. It belongs to the class of benzamides and has a molecular weight of 418.56 g/mol. BMH-21 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide works by targeting the DNA repair machinery of cancer cells. It binds to the DNA repair enzyme PARP-1, preventing it from repairing DNA damage caused by chemotherapy or radiation therapy. This leads to the accumulation of DNA damage, which eventually leads to cell death. N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has also been shown to inhibit the activity of other DNA repair enzymes, such as DNA-PK and Ku70/80.
Biochemical and physiological effects:
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has been shown to have a low toxicity profile in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, while sparing normal cells. N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has also been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer. Additionally, N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has several advantages for lab experiments. It has a low toxicity profile, making it a safe compound to work with. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. However, N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has some limitations for lab experiments. It is a synthetic compound and may not be readily available for all researchers. Additionally, it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
There are several future directions for the research on N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide. One potential direction is to investigate its efficacy in combination with other DNA-damaging agents, such as chemotherapy and radiation therapy. Another potential direction is to investigate its efficacy in different types of cancer, such as pancreatic and ovarian cancer. Additionally, further research is needed to determine the optimal dosage and administration of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide for cancer therapy.
Synthesemethoden
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-hydroxy-6-methylquinoline-3-carbaldehyde, which is then reacted with N-butyl-3-aminobenzoic acid to form N-butyl-N-(2-hydroxy-6-methylquinolin-3-yl)methyl)-3-aminobenzoic acid. This intermediate is then reacted with thionyl chloride to form the final product, N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has shown promising results in various scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has been shown to inhibit the activity of DNA repair enzymes, making it a potential candidate for combination therapy with other DNA-damaging agents.
Eigenschaften
IUPAC Name |
N-butyl-3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-11-25(23(27)18-8-6-7-16(2)12-18)15-20-14-19-13-17(3)9-10-21(19)24-22(20)26/h6-10,12-14H,4-5,11,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFJPISLXYRUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)




![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)
